Amphomycin - 1402-82-0

Amphomycin

Catalog Number: EVT-259714
CAS Number: 1402-82-0
Molecular Formula: C58H91N13O20
Molecular Weight: 1290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amphomycin is a naturally occurring lipopeptide antibiotic produced by certain strains of Streptomyces bacteria, including Streptomyces canus [, ] and Streptomyces albogriseolus []. It belongs to the class of calcium-dependent antibiotics (CDAs), which are characterized by their dependence on calcium ions for activity [, ]. Amphomycin is selective for Gram-positive bacteria and has been investigated for its potential as a new generation antibiotic []. In scientific research, amphomycin is primarily used as a tool to study bacterial cell wall biosynthesis and other biological processes, particularly those involving polyprenyl phosphates [, , , , , , , ].

Molecular Structure Analysis

Amphomycin is a cyclic lipopeptide composed of a decapeptide core linked to a fatty acid side chain via an aspartic acid residue [, , ]. The peptide core contains several unusual amino acids, including D-erythro-α,β-diaminobutyric acid, L-threo-α,β-diaminobutyric acid [], and L-threo-β-methylaspartic acid []. The fatty acid side chain can vary in length and saturation [, ]. The complete structure of amphomycin was elucidated through a combination of chemical degradation, mass spectrometry, and NMR spectroscopy [, ]. The cyclic structure of amphomycin was confirmed through degradation studies of related antibiotics, the glycinocins []. The crystal structure of tsushimycin, an amphomycin derivative, reveals a saddle-like conformation of the peptide backbone stabilized by a calcium ion [].

Mechanism of Action

Amphomycin exerts its antibacterial effect by targeting the bacterial cell wall precursor undecaprenyl phosphate (C55-P) [, , ]. C55-P is a lipid carrier molecule that plays a crucial role in the transport of peptidoglycan precursors across the bacterial cell membrane. Amphomycin binds to C55-P, forming a complex that prevents the transfer of peptidoglycan precursors and disrupts cell wall biosynthesis [, ]. This mechanism of action is distinct from that of other lipopeptides like daptomycin, which act by disrupting bacterial membrane function [, ]. Studies have shown that amphomycin can inhibit the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-N-acetylmuramoyl-pentapeptide to C55-P by the enzyme phospho-N-acetylmuramoyl-pentapeptide-transferase [].

Physical and Chemical Properties Analysis
  • Target identification: Amphomycin is used to identify and characterize enzymes involved in peptidoglycan biosynthesis. Its ability to inhibit phospho-N-acetylmuramoyl-pentapeptide-transferase activity allowed researchers to study the function of this enzyme in peptidoglycan synthesis in Bacillus megaterium [].
  • Mechanism of action studies: Amphomycin's unique mechanism of action, specifically targeting C55-P, has been valuable for understanding the role of this lipid carrier in bacterial cell wall biosynthesis. Studies utilizing amphomycin have elucidated the details of how this antibiotic disrupts the peptidoglycan synthesis pathway [, , ].
  • Development of new antibiotics: The understanding of amphomycin's mechanism of action has contributed to the development of new antibiotics that target C55-P. Research on amphomycin and its analogs has provided insights into the structural features required for C55-P binding and antibacterial activity, aiding the design and synthesis of novel C55-P-targeting antibiotics [].
  • Studying archaeal glycosylation pathways: Amphomycin has been used to investigate glycosylation pathways in archaea, a domain of single-celled organisms distinct from bacteria and eukaryotes. Research on Haloferax volcanii suggested that all glycosylation in this archaeon proceeds through lipid intermediates, and amphomycin sensitivity indicated that these pathways involve polyprenyl phosphates [].
  • Characterizing archaeal glycoproteins: Studies on Thermoplasma acidophilum, another archaeon, demonstrated the presence of dolichyl-phosphoryl-mannose synthase activity, which was sensitive to amphomycin [, ]. This finding suggested a functional relationship between archaeal and eukaryotic enzymes involved in glycoprotein biosynthesis.
  • Inhibiting lipid-linked saccharide synthesis: Amphomycin has been used as a tool to study glycoprotein synthesis in eukaryotic cells, particularly the lipid-linked saccharide pathway. Its ability to block the formation of dolichyl-phosphoryl-mannose [, ] provided evidence that the first five mannose residues in the lipid-linked oligosaccharide precursor come directly from GDP-mannose [].
  • Investigating the role of glycosylation in various cellular processes: Amphomycin has been employed in studies exploring the role of protein glycosylation in various cellular processes, such as the expression of muscarinic receptors [], angiogenesis [], and iodophilic polysaccharide storage in Streptococcus pyogenes [].
Applications
  • Investigating the topology of dolichyl monophosphate: Amphomycin has been proposed as a tool to study the topology of dolichyl monophosphate (Dol-P) in the endoplasmic reticulum membranes [].
  • Studying lipid translocation through membranes: Research has shown that amphomycin can inhibit dolichyl phosphate-mediated mannose translocation through liposomal membranes, providing insights into the role of dolichols in sugar transport [].
Future Directions
  • Investigating amphomycin’s interaction with DedA and DUF386 domain-containing proteins: Recent studies have shown that amphomycin can disrupt the interaction of UptA, a DUF386-containing protein, with C55-P. This opens up new avenues for understanding the role of these proteins in C55-P flipping and how amphomycin affects their function [].

Friulimicin A

  • Compound Description: Friulimicin A is a lipopeptide antibiotic isolated from cultures of Actinoplanes friuliensis. It exhibits antibacterial activity by inhibiting peptidoglycan synthesis. []
  • Relevance: Friulimicin A is structurally very similar to amphomycin, sharing an identical cyclic peptide core. They differ in the N-terminal acyl group linked to the peptide core. Friulimicin A has a higher isoelectric point than amphomycin, resulting in different physicochemical properties. []

Friulimicin B

  • Compound Description: Friulimicin B is a lipopeptide antibiotic isolated from cultures of Actinoplanes friuliensis. It displays antibacterial activity against Gram-positive bacteria through the inhibition of peptidoglycan synthesis. []
  • Relevance: Friulimicin B is closely related to amphomycin, possessing the same cyclic peptide core. The difference between the two compounds lies in the N-terminal acyl group attached to the peptide core. Similar to Friulimicin A, Friulimicin B also has a higher isoelectric point than amphomycin, leading to distinct physicochemical properties. []

Friulimicin C

  • Compound Description: Friulimicin C is a lipopeptide antibiotic isolated from cultures of Actinoplanes friuliensis. It exhibits antibacterial activity by inhibiting peptidoglycan synthesis. []
  • Relevance: Friulimicin C shares a close structural resemblance with amphomycin, possessing an identical cyclic peptide core. The key difference lies in the N-terminal acyl group linked to the peptide core. Like Friulimicin A and B, Friulimicin C exhibits a higher isoelectric point compared to amphomycin, resulting in distinct physicochemical properties. []

Friulimicin D

  • Compound Description: Friulimicin D is a lipopeptide antibiotic isolated from cultures of Actinoplanes friuliensis. It shows antibacterial activity by inhibiting peptidoglycan synthesis. []
  • Relevance: Friulimicin D possesses a very similar structure to amphomycin, sharing an identical cyclic peptide core. They differ in the N-terminal acyl group linked to the peptide core. Like Friulimicin A, B, and C, Friulimicin D has a higher isoelectric point than amphomycin, resulting in different physicochemical properties. []

A-1437 A

  • Compound Description: A-1437 A is a lipopeptide antibiotic produced by Streptomyces canus and belongs to the amphomycin family. It possesses antibacterial activity against Gram-positive bacteria by inhibiting peptidoglycan synthesis. []
  • Relevance: A-1437 A is a close analogue of amphomycin, sharing the same cyclic peptide core structure. The difference between them lies in the N-terminal acyl group and the presence of an aspartic acid residue in A-1437 A instead of asparagine in amphomycin. []

A-1437 B

  • Compound Description: A-1437 B is a lipopeptide antibiotic produced by Streptomyces canus and belongs to the amphomycin family. It exhibits antibacterial activity against Gram-positive bacteria by inhibiting peptidoglycan synthesis. []
  • Relevance: A-1437 B is a close analogue of amphomycin, sharing the same cyclic peptide core structure. Similar to A-1437 A, the difference between A-1437 B and amphomycin lies in the N-terminal acyl group and the presence of an aspartic acid residue in A-1437 B instead of asparagine in amphomycin. []

A-1437 E

  • Compound Description: A-1437 E is a lipopeptide antibiotic produced by Streptomyces canus and belongs to the amphomycin family. It possesses antibacterial activity against Gram-positive bacteria by inhibiting peptidoglycan synthesis. []
  • Relevance: A-1437 E is a close analogue of amphomycin, sharing the same cyclic peptide core structure. The difference between them lies in the N-terminal acyl group and the presence of an aspartic acid residue in A-1437 E instead of asparagine in amphomycin. []

A-1437 G

  • Compound Description: A-1437 G is a lipopeptide antibiotic produced by Streptomyces canus and belongs to the amphomycin family. It exhibits antibacterial activity against Gram-positive bacteria by inhibiting peptidoglycan synthesis. []
  • Relevance: A-1437 G is a close analogue of amphomycin, sharing the same cyclic peptide core structure. The difference between them lies in the N-terminal acyl group and the presence of an aspartic acid residue in A-1437 G instead of asparagine in amphomycin. []

Aspartocin D

  • Compound Description: Aspartocin D is a novel lipopeptide antibiotic isolated from Streptomyces canus strain FIM-0916. It exhibits antimicrobial activities against Gram-positive bacteria in the presence of calcium ions (Ca2+). []

Aspartocin E

  • Compound Description: Aspartocin E is a novel lipopeptide antibiotic isolated from Streptomyces canus strain FIM-0916. It exhibits antimicrobial activities against Gram-positive bacteria, particularly in the presence of calcium ions (Ca2+). []

Laspartomycin

  • Compound Description: Laspartomycin is a lipopeptide antibiotic originally isolated from Streptomyces viridochromogenes var. komabensis. It demonstrates antibacterial activity against Gram-positive bacteria, particularly against Staphylococci. []
  • Relevance: While structurally related to amphomycin, laspartomycin exhibits key differences. Its peptide region is acidic rather than amphoteric, and it incorporates diaminopropionic acid instead of diaminobutyric acid in the side chain. Additionally, laspartomycin possesses a 2,3-unsaturated fatty acid side chain, contrasting with the 3,4-unsaturated chain in amphomycin. []

Glycinocin A

  • Compound Description: Glycinocin A is a cyclolipopeptide antibiotic isolated from an unidentified terrestrial Actinomycete species. It exhibits antibacterial activity against Gram-positive bacteria. []
  • Relevance: Glycinocin A shows structural similarities to amphomycin, particularly in the cyclic peptide core. This finding contributed to revising the initially proposed linear structure of amphomycin to a cyclic one. []

Glycinocin B

  • Compound Description: Glycinocin B is a cyclolipopeptide antibiotic isolated from an unidentified terrestrial Actinomycete species. It exhibits antibacterial activity against Gram-positive bacteria. []
  • Relevance: Glycinocin B demonstrates structural similarities to amphomycin, particularly in the cyclic peptide core, further supporting the revised cyclic structure of amphomycin. []

Glycinocin C

  • Compound Description: Glycinocin C is a cyclolipopeptide antibiotic isolated from an unidentified terrestrial Actinomycete species. It exhibits antibacterial activity against Gram-positive bacteria. []
  • Relevance: Glycinocin C shares structural similarities with amphomycin, particularly in the cyclic peptide core, providing additional evidence for the cyclic structure of amphomycin. []

Glycinocin D

  • Compound Description: Glycinocin D is a cyclolipopeptide antibiotic isolated from an unidentified terrestrial Actinomycete species. It exhibits antibacterial activity against Gram-positive bacteria. []
  • Relevance: Glycinocin D shows structural similarities to amphomycin, particularly in the cyclic peptide core, contributing to the understanding of amphomycin's cyclic structure. []

Tsushimycin

  • Compound Description: Tsushimycin is a lipopeptide antibiotic and a derivative of amphomycin. It shows antibacterial activity against Gram-positive bacteria. [, ]
  • Relevance: Tsushimycin shares a very similar structure with amphomycin, with the main difference being the constituent fatty acid residues. The conserved amino acid sequence and calcium-binding properties suggest a similar conformation and mode of action to amphomycin. [, ]

MX-2401

  • Compound Description: MX-2401 is a semisynthetic lipopeptide antibiotic that is an analogue of amphomycin. It exhibits broad-spectrum bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains. [, , ]
  • Relevance: Although MX-2401 belongs to the same structural class of calcium-dependent lipopeptides as amphomycin, it displays a distinct mechanism of action. Unlike amphomycin's direct interaction with the bacterial membrane, MX-2401 specifically targets undecaprenyl phosphate (C55-P), a crucial lipid carrier in bacterial cell wall synthesis. This targeted action disrupts multiple steps in peptidoglycan and wall teichoic acid biosynthesis, leading to bacterial cell death. [, ]

Properties

CAS Number

1402-82-0

Product Name

(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid

IUPAC Name

(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid

Molecular Formula

C58H91N13O20

Molecular Weight

1290.4 g/mol

InChI

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1

InChI Key

XBNDESPXQUOOBQ-LSMLZNGOSA-N

SMILES

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C

Solubility

Soluble in DMSO

Synonyms

Amphomycin

Canonical SMILES

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2

Isomeric SMILES

CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.